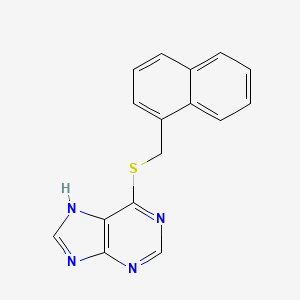

6-((Naphthalen-1-ylmethyl)thio)-7H-purine

Vue d'ensemble

Description

Naphthalene derivatives have been studied for their antimicrobial activity . They are synthesized by reacting N-(naphthalen-1-yl)propanamide with some 2-mercapto aryl or dithiocarbamate salt derivatives .

Synthesis Analysis

The synthesis of naphthalene derivatives involves the reaction of N-(naphthalen-1-yl)propanamide with some 2-mercapto aryl or dithiocarbamate salt derivatives . Another method involves the reduction of the corresponding naphthylamide .Molecular Structure Analysis

The molecular structure of naphthalene derivatives is determined by ¹H-NMR and ¹³C-NMR spectroscopy and LC-MS/MS spectral data . The molecule of the title compound, C11H10O, is almost planar with all carbon atoms located within 0.03Å of their mean plane .Chemical Reactions Analysis

Alkali metal naphthalenides, which were first described by Berthelot in 1868, are well-known as powerful reducing agents . They were used in main-group chemistry to establish element-element multiple bonds (e.g. BB) or to realize low-valence compounds (e.g. stannylenes and germylenes) .Physical And Chemical Properties Analysis

Naphthalenes are a class of arenes, consisting of two ortho-fused benzene rings . They have a wide range of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .Applications De Recherche Scientifique

Allosteric Modulation of 5-HT3 Receptors

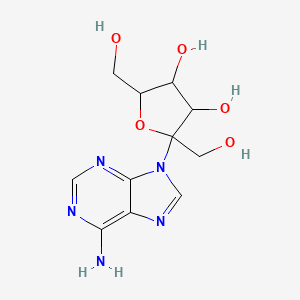

The novel 5-HT3 antagonist PU02, structurally similar to "6-((Naphthalen-1-ylmethyl)thio)-7H-purine," has been discovered as a potent and selective negative allosteric modulator of 5-HT3 receptors. This finding highlights its potential application in studying Cys-loop receptor signaling and its modulation by ligands acting through allosteric sites (Trattnig et al., 2012).

Photoprotective Effect on Human Skin Cells

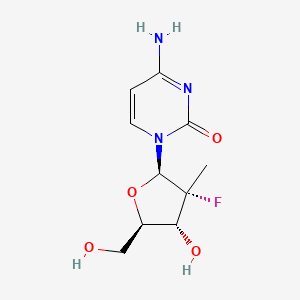

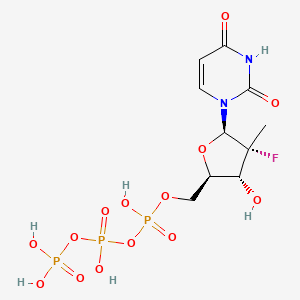

Cytokinin derivatives have been synthesized and tested for their photoprotective activity against UVA and UVB radiation on human skin cells. This research suggests the potential application of such compounds in developing skin protection agents against UV radiation (Hönig et al., 2018).

Plant Growth Regulation

The effects of 6-benzyl amino purine (BAP) and naphthalene acetic acid (NAA) on in vitro bud induction and multiplication in Ananas comosus demonstrate the application of these compounds in plant tissue culture and agricultural biotechnology (Fráguas et al., 2009).

Development of Molecular Probes and Sensors

A naphthalene-thiophene hybrid molecule has been developed as a fluorescent AND logic gate with Zn2+ and OAc- ions as inputs, showcasing its use in molecular electronics and sensing applications. This compound's ability to detect intracellular Zn2+ further underscores its potential in cell imaging and bioanalytical chemistry (Karak et al., 2013).

Anticancer Activity

Research into the synthesis and characterization of novel 2-(naphthalen-1-yl)methylimidazo[2,1-b][1,3,4]thiadiazoles has provided insights into their cytotoxicity against various cancer cell lines, illustrating the potential therapeutic applications of naphthalene derivatives in oncology (Choodamani et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(naphthalen-1-ylmethylsulfanyl)-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4S/c1-2-7-13-11(4-1)5-3-6-12(13)8-21-16-14-15(18-9-17-14)19-10-20-16/h1-7,9-10H,8H2,(H,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMSTNYJYPSLHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CSC3=NC=NC4=C3NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((Naphthalen-1-ylmethyl)thio)-7H-purine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

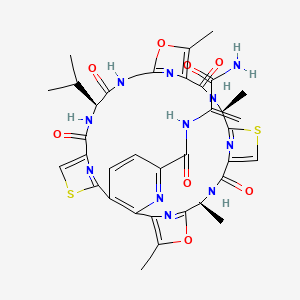

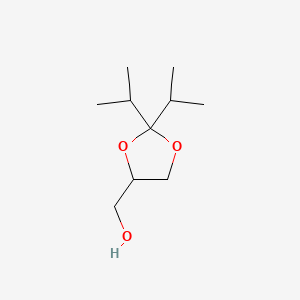

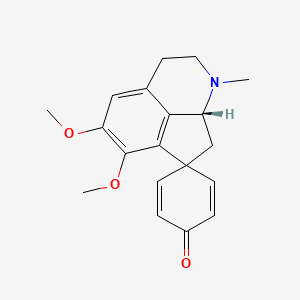

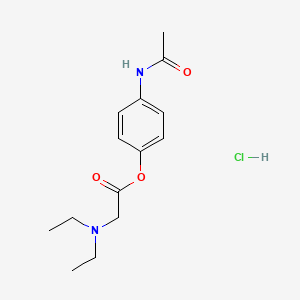

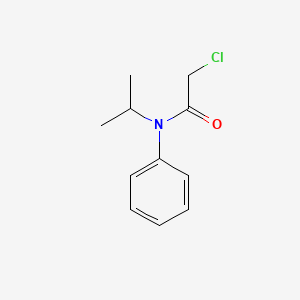

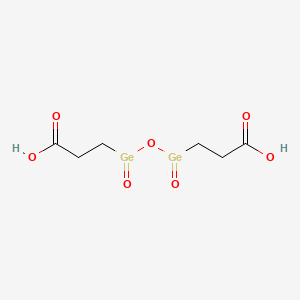

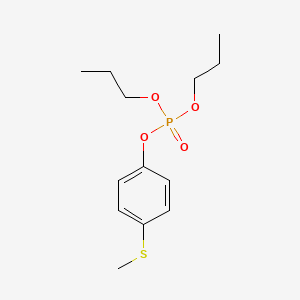

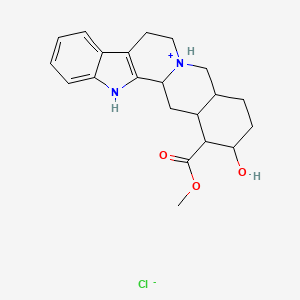

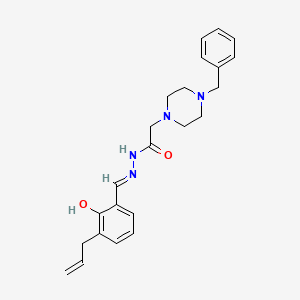

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.